N6-Benzoyl-2',3'-dideoxyadenosine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17N5O3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H17N5O3/c23-8-12-6-7-13(25-12)22-10-20-14-15(18-9-19-16(14)22)21-17(24)11-4-2-1-3-5-11/h1-5,9-10,12-13,23H,6-8H2,(H,18,19,21,24)/t12-,13+/m0/s1 |
InChI Key |
ZNZDAJZEPSQWJN-QWHCGFSZSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Context Within Nucleoside and Nucleotide Analogues Research
N6-Benzoyl-2',3'-dideoxyadenosine belongs to a class of compounds known as nucleoside and nucleotide analogues. These are synthetic molecules that mimic the natural building blocks of DNA and RNA. nih.gov By virtue of their structural similarity, these analogues can interfere with the replication and transcription processes of cells and viruses. The absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar in 2',3'-dideoxynucleosides is a defining characteristic that leads to chain termination during DNA synthesis. fiveable.mepearson.com This property is the cornerstone of their therapeutic and research applications.
The field of nucleoside analogues is vast, with researchers continually designing and synthesizing new derivatives to achieve greater efficacy and selectivity. These modifications can involve alterations to the sugar moiety, the nucleobase, or both. This compound is a prime example of a base-modified dideoxynucleoside, where the benzoyl group serves a crucial protective function during chemical synthesis.
Historical Perspective on Dideoxynucleoside Development and N6 Benzoyl Protection
The development of dideoxynucleosides is intrinsically linked to the groundbreaking work of Frederick Sanger and his colleagues in the 1970s. taylorandfrancis.compearson.com They developed the dideoxy chain-termination method for DNA sequencing, a revolutionary technique that utilized dideoxynucleoside triphosphates (ddNTPs) to halt DNA polymerase activity at specific nucleotide positions. pearson.comtaylorandfrancis.compearson.com This method, which became known as Sanger sequencing, enabled the determination of the precise order of nucleotides in a DNA strand and laid the foundation for the field of genomics. fiveable.metaylorandfrancis.com
Initially, Sanger sequencing employed radioactively labeled ddNTPs. taylorandfrancis.com However, subsequent advancements saw the introduction of fluorescent dyes, which improved the efficiency and safety of the process. fiveable.metaylorandfrancis.com The ability of dideoxynucleotides to terminate DNA chain elongation remains a fundamental principle in molecular biology and has been instrumental in countless genetic discoveries. fiveable.me
In parallel with their use in sequencing, the therapeutic potential of dideoxynucleosides was also being explored. The discovery that some of these compounds could inhibit viral replication led to the development of a new class of antiviral drugs.
The use of protecting groups, such as the N6-benzoyl group, became essential for the efficient chemical synthesis of oligonucleotides and modified nucleosides. Protecting groups are chemical moieties temporarily attached to a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. umich.edu In the context of nucleoside chemistry, the exocyclic amino groups of adenine (B156593), guanine, and cytosine are particularly reactive and require protection during oligonucleotide synthesis. The benzoyl group (Bz) is a commonly used acyl-type protecting group for the N6-amino group of adenosine (B11128). Its stability under the conditions of oligonucleotide synthesis and its subsequent removal make it a valuable tool for chemists.
Significance of N6 Benzoyl Modification in Nucleoside Chemistry and Research Probes
Enzymatic Interactions and Substrate Specificity
The journey of this compound from an exogenous prodrug to a pharmacologically active agent is dictated by its interactions with a series of intracellular enzymes. These interactions determine the efficiency of its activation, its mechanism of action, and its resistance to degradation.
Nucleoside Kinase Phosphorylation Pathways (e.g., Deoxycytidine Kinase, Adenosine (B11128) Kinase)
The critical activation step for dideoxynucleosides is the initial phosphorylation to the 5'-monophosphate form. For the parent compound, 2',3'-dideoxyadenosine (ddA), this can be catalyzed by either adenosine kinase (AK) or deoxycytidine kinase (dCK) nih.gov. However, studies on ddA in human T-lymphoid cells have revealed that direct phosphorylation is not the primary activation route. Instead, ddA is predominantly deaminated to 2',3'-dideoxyinosine (ddI), which is then phosphorylated nih.gov.
| Enzyme | Substrate(s) | Role in Activation of Dideoxyadenosines |
| Deoxycytidine Kinase (dCK) | Deoxycytidine, 2',3'-dideoxynucleosides | Can phosphorylate 2',3'-dideoxyadenosine, but is generally inefficient for dideoxynucleosides compared to 2'-deoxynucleosides. nih.gov |
| Adenosine Kinase (AK) | Adenosine, 2',3'-dideoxyadenosine | Capable of phosphorylating 2',3'-dideoxyadenosine, but this is not the main pathway in T-lymphoid cells. nih.gov |
Interaction with DNA Polymerases and Reverse Transcriptases (Mechanism of Inhibition)
The active form of this compound is its 5'-triphosphate derivative. This metabolite acts as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptases (RTs) and cellular DNA polymerases. The mechanism of inhibition is characteristic of dideoxynucleoside triphosphates (ddNTPs).
Lacking a hydroxyl group at the 3'-position of the sugar moiety, the incorporated this compound monophosphate prevents the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleotide triphosphate. This halts the elongation of the growing DNA chain, a process known as chain termination nih.gov. This is the fundamental mechanism behind the antiretroviral activity of nucleoside reverse transcriptase inhibitors (NRTIs).
Resistance to Adenosine Deaminase and other Catabolic Enzymes
A significant metabolic pathway for the parent compound, ddA, is deamination at the 6-position by adenosine deaminase (ADA), converting it to ddI nih.gov. This conversion can be a major determinant of the subsequent metabolic route.
The presence of a large chemical group, such as a benzoyl moiety, at the N6-position is known to confer resistance to ADA. Studies on other N6-substituted adenosine analogs have shown that they are typically poor substrates for this enzyme nih.gov. For example, N6-methyladenosine is a very slow substrate for RNA-editing adenosine deaminases nih.gov. Therefore, it is highly probable that this compound is resistant to deamination by ADA. This resistance would prevent its conversion to a dideoxyinosine derivative and ensure that any subsequent metabolic activation proceeds on the intact N6-benzoylated nucleoside, a distinct pathway from that of unmodified ddA.
Ribonucleotide Reductase Inhibition Mechanisms
Ribonucleotide reductase (RR) is the enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, a rate-limiting step in the synthesis of DNA precursors. Inhibition of RR can deplete the pool of deoxynucleotides, thereby sensitizing cells to DNA synthesis inhibitors.
The role of this compound in modulating RR activity is not clearly established, with conflicting reports for related analogs. A study on 3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine reported that it is effective against cancer cells by inhibiting RR biosynth.com. This suggests that the diphosphate (B83284) metabolite of certain N6-benzoyl-dideoxyadenosine analogs may act as an RR inhibitor. Conversely, other modified nucleosides have been described as activators of RR. The precise effect of this compound's metabolites on RR activity requires further investigation to be determined.
Cellular Metabolism and Intracellular Phosphorylation Cascade
Uptake: The compound must first cross the cell membrane, likely via nucleoside transporters.
Metabolic Modification: It is currently unknown whether the N6-benzoyl group is retained or cleaved during metabolic activation. If it is cleaved by an amidase or hydrolase, the resulting ddA would follow the known metabolic pathways for the parent compound, including deamination to ddI nih.gov. If the benzoyl group is retained, it would proceed through a distinct metabolic route.
Phosphorylation Cascade: Assuming the benzoyl group is retained, this compound would be phosphorylated to its 5'-monophosphate by a nucleoside kinase. This is followed by two subsequent phosphorylation steps, catalyzed by nucleoside monophosphate and diphosphate kinases, respectively, to yield the active this compound-5'-triphosphate.
The efficiency of this entire cascade is paramount for the compound's biological effect. The steric hindrance from the benzoyl group likely makes each enzymatic step less efficient than for the unmodified ddA.
Molecular Recognition and Nucleic Acid Interactions
Once this compound-5'-triphosphate is synthesized, it competes with natural deoxynucleotide triphosphates (dNTPs) for incorporation into DNA. Upon incorporation, DNA synthesis is terminated.
The bulky N6-benzoyl group of the incorporated nucleotide would reside within the DNA helix. This modification could have further consequences beyond simple chain termination. The benzoyl group could potentially alter the local DNA structure, affecting the binding of transcription factors or other DNA-binding proteins. Studies on related compounds, such as 3'-hydroxy-1,N6-benzetheno-2'-deoxyadenosine, have shown that such adducts can be formed within DNA, highlighting the potential for complex interactions between benzoylated nucleosides and nucleic acids nih.gov. The precise nature of these interactions and their biological implications for this compound require specific structural and biochemical studies.
Binding to DNA Duplexes and Conformational Alterations
The introduction of modified nucleosides into DNA duplexes can lead to significant conformational changes and alter the binding landscape for DNA-interacting proteins. While direct structural studies on DNA duplexes containing this compound are not extensively documented in publicly available research, the effects can be inferred from studies on related N6-substituted purines. The N6-benzoyl group, being a bulky aromatic moiety, is expected to influence the local DNA structure upon incorporation.
Studies on other N6-modified adenosines, such as N6-methyladenosine, have shown that these modifications can impact the structure and stability of DNA. nih.gov The presence of such a modification can alter the recognition by proteins and enzymes. nih.gov In the context of this compound, the benzoyl group could potentially be recognized by specific proteins, influencing DNA-protein interactions. nih.gov For example, derivatives of N6-benzoyladenine have been identified as inhibitors of BRD4, an epigenetic reader protein, suggesting that the benzoyl moiety can mediate specific interactions with protein binding pockets. nih.gov
It is also plausible that the incorporation of this compound could alter the local DNA flexibility and dynamics. The stacking interactions between the benzoyl group and adjacent bases would likely differ from those of a standard adenine base, potentially leading to changes in the helical twist and bend. nih.gov
Incorporation into DNA and RNA (as research tools)
This compound serves as a valuable research tool primarily due to its ability to be incorporated into nascent DNA and RNA strands, where it acts as a chain terminator. The fundamental principle behind its utility lies in the 2',3'-dideoxy nature of its sugar moiety. DNA and RNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing nucleic acid chain and the 5'-phosphate of an incoming nucleotide triphosphate. stackexchange.com Since 2',3'-dideoxynucleosides lack the 3'-hydroxyl group, their incorporation prevents further chain elongation. nih.gov
For this compound to be utilized by polymerases, it must first be converted into its triphosphate form, this compound triphosphate (N6-Bz-ddATP). This conversion is typically achieved through chemical synthesis. Once in the triphosphate form, it can act as a substrate for DNA polymerases. nih.gov The efficiency of its incorporation can be influenced by both the polymerase and the modification on the nucleobase. nih.govsemanticscholar.org
The N6-benzoyl group serves as a protective group for the exocyclic amine of adenine during chemical DNA synthesis, preventing unwanted side reactions. fishersci.com This application is well-established for N6-benzoyl-2'-deoxyadenosine in the synthesis of oligonucleotides. fishersci.com In the context of enzymatic incorporation, the bulky benzoyl group might affect the kinetics of the reaction. Some DNA polymerases have been shown to incorporate nucleotides with large C5-modified pyrimidines or other modified bases, indicating a degree of flexibility in their active sites. nih.govsemanticscholar.org However, the efficiency of incorporation would likely be polymerase-dependent. nih.gov For instance, studies with other N6-alkylated dATP analogs have shown that they can be substrates for DNA polymerases, but their incorporation efficiency and the fidelity of the polymerase can be altered. nih.govnih.gov
The use of dideoxynucleoside triphosphates (ddNTPs) as chain terminators is the cornerstone of Sanger sequencing, a fundamental technique in molecular biology. nih.gov Modified ddNTPs, including those with labels or other functional groups, are employed in various molecular biology applications. nih.gov Therefore, this compound, as a chain-terminating analog, can be a useful tool for studying the mechanisms of DNA polymerases and for the controlled synthesis of truncated DNA fragments.
Influence on Nucleic Acid Stability (e.g., Duplex Stability)
The stability of a DNA or RNA duplex is a critical factor in many biological processes and is influenced by factors such as base composition, sequence context, and the presence of modified nucleosides. The incorporation of this compound into a nucleic acid duplex is expected to have a significant impact on its thermodynamic stability.
The N6-benzoyl group is a large, hydrophobic, and aromatic moiety. Studies on other N6-alkyladenosines have demonstrated that bulky substituents at this position can be destabilizing. This destabilization is largely attributed to steric hindrance, which can disrupt the optimal geometry of Watson-Crick base pairing and stacking interactions between adjacent base pairs. core.ac.uk The magnitude of destabilization often correlates with the size of the N6-substituent. core.ac.uk
It is also important to consider the 2',3'-dideoxy nature of the sugar. The absence of the 2'-hydroxyl group, as in DNA, generally leads to a more stable duplex compared to RNA. The lack of the 3'-hydroxyl group itself is not expected to have a major direct impact on the stability of a duplex once the nucleotide is incorporated, but it terminates the chain, which is a separate functional consequence.
The use of modified nucleosides to modulate duplex stability is a common strategy in the design of nucleic acid-based technologies, such as antisense oligonucleotides and molecular probes. nih.gov For instance, certain modifications can be used to either increase or decrease the melting temperature (Tm) of a duplex, which is a measure of its thermal stability. nih.govoup.com
| Modification Type | General Effect on Duplex Stability | Relevant Findings |
| N6-Alkyladenosines | Generally destabilizing, with the effect increasing with the size of the alkyl group. core.ac.uk | Steric hindrance from N6-substituents is a primary cause of destabilization in RNA duplexes. core.ac.uk |
| C5-Methylcytosine | Stabilizing effect on the DNA double helix. oup.com | Increases the melting temperature of DNA duplexes. oup.com |
| C5-Formylcytosine | Destabilizing effect on the DNA double helix. oup.com | Decreases the melting temperature of DNA duplexes. oup.com |
Impact on Cellular Replication and Repair Processes (Mechanistic Insights)
The primary and most direct impact of this compound on cellular replication is the termination of DNA synthesis. Following its cellular uptake and conversion to the triphosphate form (N6-Bz-ddATP), it acts as a competitive inhibitor and a substrate for DNA polymerases. medchemexpress.com Upon incorporation into a growing DNA strand, it halts further elongation due to the absence of a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. medchemexpress.com This mechanism is the basis for the antiviral and anticancer properties of many nucleoside analogs. medchemexpress.com
The efficiency of chain termination can be influenced by the specific DNA polymerase involved. Different polymerases exhibit varying degrees of discrimination against dideoxynucleotides and other modified nucleotides. nih.gov The presence of the N6-benzoyl group could further modulate this interaction, potentially affecting the kinetics of incorporation and the fidelity of the polymerase. ojp.gov
Beyond its role as a chain terminator, the incorporation of this compound can be viewed as a form of DNA damage. The cell possesses intricate DNA repair pathways to deal with various types of lesions. mdpi.com N6-adenine adducts, for example, can be recognized and removed by the base excision repair (BER) pathway. nih.gov This process is initiated by a DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, creating an abasic site that is subsequently processed by other enzymes. mdpi.com It is plausible that this compound, once incorporated, could be a substrate for such repair mechanisms. The bulky benzoyl group would likely be a significant recognition element for the repair machinery.
Furthermore, some chain-terminating nucleoside analogs, after being incorporated into DNA, can be excised by nucleotide excision repair (NER) enzymes, such as the ERCC1-XPF endonuclease. This suggests that the cell has mechanisms to remove these replication-blocking lesions.
The metabolism of the parent nucleoside, 2',3'-dideoxyadenosine, has been studied and is known to be a substrate for certain cellular kinases, which is a prerequisite for its activation to the triphosphate form.
| Process | Mechanistic Role of this compound | Key Cellular Components Involved |
| DNA Replication | Chain termination of DNA synthesis upon incorporation. medchemexpress.com | DNA Polymerases |
| DNA Repair | Potential recognition as a DNA lesion. nih.gov | Base Excision Repair (BER) enzymes (e.g., DNA glycosylases), Nucleotide Excision Repair (NER) enzymes (e.g., ERCC1-XPF) |
| Cellular Metabolism | Requires conversion to its triphosphate form to be active. | Cellular kinases |
Structure Activity Relationships Sar in N6 Benzoyl 2 ,3 Dideoxyadenosine Analogues
Influence of N6-Benzoyl Group on Biochemical Activity and Molecular Interactions
The N6-position of adenosine (B11128) and its analogues is a key site for chemical modification, profoundly influencing their interaction with a variety of enzymes and receptors. The introduction of a benzoyl group at this position in 2',3'-dideoxyadenosine (B1670502) has significant implications for its biochemical profile.
The N6-benzoyl group, being an acyl substituent, can impact the electronic properties and steric bulk at the N6-position. Research on related N6-substituted 2',3'-dideoxypurine nucleosides has demonstrated that the nature of the substituent at this position is a major determinant of anti-HIV activity. Studies have shown a distinct order of potency for various 6-substituted compounds, with smaller, less bulky groups often favoring higher activity. For instance, in a series of 6-substituted 2',3'-dideoxypurine nucleosides, the N6-methyl derivative exhibited the most potent antiviral activity, outperforming analogues with larger substituents like a benzyl (B1604629) group. nih.gov This suggests a "bulk tolerance effect" at the 6-position, where excessive steric hindrance can be detrimental to the compound's ability to interact effectively with its target, such as viral reverse transcriptase. nih.gov
While specific data on a series of N6-benzoyl-2',3'-dideoxyadenosine analogues with varying benzoyl ring substitutions is limited, insights can be drawn from studies on structurally related N6-benzyladenosine derivatives. In these analogues, substitutions on the benzyl ring can modulate the compound's activity. For example, the introduction of chloro or nitro groups on the benzyl ring of N6-benzyladenosine has been shown to influence its growth inhibitory effects and interaction with enzymes like adenosine aminohydrolase. nih.gov This highlights the potential for fine-tuning the biological activity of this compound by modifying the benzoyl moiety.
Furthermore, the N6-benzoyl group can serve as a protecting group during chemical synthesis, but its influence extends beyond this role. The presence of an N6-acyl group can affect the stability of the glycosidic bond, a crucial factor for the compound's metabolic fate and duration of action.
Stereochemical Considerations and their Impact on Enzyme Recognition
Stereochemistry is a critical determinant of biological activity in nucleoside analogues. The spatial arrangement of atoms, particularly at the chiral centers of the sugar moiety, dictates how the molecule fits into the active site of an enzyme. For this compound, the stereochemistry of the sugar ring and the orientation of the N6-benzoyl group are paramount for its interaction with target enzymes.
The "up" or "down" orientation of substituents on the sugar ring can dramatically alter the biological activity profile. In a systematic study of 2',3'-dideoxyadenosine analogues with substitutions at the 2' and 3' positions, the stereochemistry of the substituent was found to be crucial for anti-HIV activity. nih.gov For instance, a 3'-azido group in the "down" position resulted in slightly higher activity than the parent 2',3'-dideoxyadenosine, whereas other stereoisomers were less effective. nih.gov This underscores the precise geometric requirements of the enzyme's active site.
While specific stereochemical studies on this compound are not extensively reported, the principles derived from related compounds are applicable. The conformation of the N6-benzoyl group relative to the purine (B94841) ring (syn vs. anti) will also influence how the molecule presents itself to its biological target. The rotational freedom around the C6-N bond can be influenced by the electronic and steric nature of the benzoyl substituent, further impacting enzyme recognition.
Effects of Sugar Moiety Modifications on Substrate Specificity and Affinity
The 2',3'-dideoxy sugar is a hallmark of a class of potent reverse transcriptase inhibitors. Modifications to this sugar moiety in this compound analogues can profoundly affect their substrate specificity and affinity for target enzymes.
The absence of the 3'-hydroxyl group is the defining feature of dideoxynucleosides, leading to chain termination upon incorporation into a growing DNA strand by reverse transcriptase. Introducing substituents at the 2' or 3' positions can modulate this activity. For example, the introduction of a fluorine atom at the 2'-position of an N6-methyl-2',3'-dideoxyadenosine analogue was found to decrease its anti-HIV potency by 20-fold compared to the parent compound. nih.gov However, this modification also significantly increased the stability of the compound to acid hydrolysis, which could be advantageous for oral bioavailability. nih.gov
Similarly, the introduction of an azido (B1232118) group at the 3'-position has been explored. A 3'-azido-2',3'-dideoxyadenosine (B1210982) derivative showed potent anti-HIV activity, highlighting that modifications at this position are tolerated and can even enhance a compound's therapeutic potential. nih.gov The table below, derived from studies on related 2',3'-dideoxyadenosine analogues, illustrates the impact of sugar modifications on anti-HIV activity.
| Compound | Sugar Modification | Relative Anti-HIV Activity |
|---|---|---|
| 2',3'-dideoxyadenosine | - | Baseline |
| 3'-azido-2',3'-dideoxyadenosine (3'-"down") | 3'-azido | Slightly more active |
| 2'-fluoro-2',3'-dideoxyadenosine (2'-"up") | 2'-fluoro | Less active but more selective |
| N6-methyl-2'-fluoroarabinofuranosyl-2',3'-dideoxyadenosine | 2'-fluoro (arabino) | 20-fold less potent than parent |
Purine Base Substitutions and Resulting Structure-Activity Correlations
While the primary focus of this article is on this compound, understanding the effects of substitutions on the purine base itself provides a broader context for its structure-activity relationships. The purine ring is involved in crucial hydrogen bonding and stacking interactions within the enzyme's active site.
Modifications at various positions on the purine ring can significantly alter the biological activity of nucleoside analogues. For instance, in the context of N6-substituted adenosines, substitutions at the 2-position of the adenine (B156593) ring have been shown to modulate affinity and efficacy at adenosine receptors. The introduction of a chloro or a methylthio group at the 2-position of certain N6-benzyladenosine derivatives enhanced their selectivity for the A3 adenosine receptor.
In the realm of dideoxypurine nucleosides, substitutions at the 6-position have a profound impact on anti-HIV activity, as discussed in section 4.1. The general trend observed is that smaller substituents are preferred. nih.gov The table below summarizes the order of potency for different substituents at the 6-position of 2',3'-dideoxypurine nucleosides.
| 6-Substituent | Relative Anti-HIV Potency |
|---|---|
| -NHMe | Highest |
| -NH2 | High |
| -Cl | Moderate |
| -N(Me)2 | Moderate |
| -SMe | Lower |
| -OH | Low |
| -NHEt | Low |
| -SH | Low |
| -NHBn | Lowest |
| -H | Lowest |
This data strongly suggests that the N6-benzoyl group, being significantly bulkier than a methyl or even a benzyl group, might lead to a reduction in anti-HIV activity compared to smaller N6-substituted analogues. However, the specific electronic effects of the benzoyl group could potentially compensate for this steric hindrance in certain biological contexts.
Conformational Preferences and Their Link to Molecular Function
The three-dimensional shape of a nucleoside analogue is intimately linked to its ability to bind to and interact with its biological target. The conformational preferences of this compound, particularly the puckering of the sugar ring and the orientation of the glycosidic bond, are critical for its molecular function.
The furanose ring of nucleosides is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described as North (C3'-endo) and South (C2'-endo) type puckers. For many dideoxynucleosides, the sugar pucker influences how the nucleobase and the triphosphate mimic are positioned within the active site of reverse transcriptase.
Computational and Biophysical Characterization of N6 Benzoyl 2 ,3 Dideoxyadenosine
Molecular Modeling and Docking Studies of Ligand-Target Interactions
Molecular modeling and docking studies are essential computational tools used to predict and analyze the interaction between a ligand, such as N6-Benzoyl-2',3'-dideoxyadenosine, and a biological target, typically a protein or enzyme. While specific docking studies for this compound are not extensively published, the principles can be understood from research on analogous compounds.
The primary goal of docking is to determine the preferred orientation and conformation (the "pose") of the ligand within the binding site of a target protein and to estimate the strength of the interaction, usually as a binding affinity score. For a dideoxyadenosine analog, likely targets include viral reverse transcriptases (like HIV reverse transcriptase) and cellular kinases. The absence of the 3'-hydroxyl group is a key feature of dideoxynucleosides, which act as chain terminators in DNA synthesis.
Modeling studies on related N6-substituted adenosine (B11128) analogs have been performed to explore their binding to various receptors. nih.govacs.orgnih.govresearchgate.net For example, studies on N6-methyladenosine analogs targeting the P2Y1 receptor have shown that modifications at the N6 position significantly influence binding and activity. nih.govacs.org The bulky, aromatic benzoyl group on this compound would be expected to form specific hydrophobic and pi-stacking interactions within a binding pocket, which could enhance binding affinity and selectivity compared to unsubstituted dideoxyadenosine. Docking simulations would explore how this group fits within the target's active site, identifying key amino acid residues that interact with the benzoyl ring. The validation of a docking procedure typically involves redocking a known co-crystallized ligand into the protein's binding site and ensuring the resulting pose has a low root-mean-square deviation (RMSD) compared to the original structure. ijper.org
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time, offering insights that static docking models cannot. arxiv.orgnih.gov For this compound, MD simulations can elucidate its conformational flexibility, the stability of its interactions with a target protein, and the kinetics of binding and unbinding.
Conformational Analysis: Nucleosides are conformationally flexible, primarily concerning the sugar pucker (the 3D shape of the ribose ring) and the rotation around the glycosidic bond (the bond connecting the base to the sugar). The absence of the 2' and 3' hydroxyl groups in the dideoxyribose moiety of this compound significantly alters its sugar pucker preferences compared to natural deoxyadenosine (B7792050). nih.govnih.gov MD simulations can map the energy landscape of these conformations, revealing the most stable states and the energy barriers between them. The bulky N6-benzoyl group can also influence the preferred orientation (syn vs. anti) around the glycosidic bond.
Binding Kinetics: While docking predicts a static binding pose, MD simulations can model the entire binding process. By simulating the ligand and protein in a solvated environment, researchers can observe how the ligand approaches the binding site, the conformational changes that occur in both molecules upon binding, and the network of interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. nih.govacs.org Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. These simulations are computationally intensive and rely on accurate force fields—sets of parameters that define the potential energy of the system. nih.govacs.org
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. unimi.it
For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the adenine (B156593) base (H-2 and H-8), the benzoyl group (aromatic protons), and the dideoxyribose ring. The absence of signals corresponding to 2'-OH and 3'-OH protons would confirm the dideoxy nature. The protons on the dideoxyribose ring (H-1', H-2'a, H-2'b, H-3'a, H-3'b, H-4', and H-5' protons) would appear as complex multiplets due to spin-spin coupling. researchgate.net
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. youtube.com The chemical shifts would distinguish between the aromatic carbons of the benzoyl group, the carbons of the purine (B94841) ring system, and the aliphatic carbons of the dideoxyribose sugar. scielo.org.mxoregonstate.edu Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the precise structure and the site of benzoylation. scielo.org.mx
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Purine H-8 | ¹H | 8.2 - 8.6 | Singleton peak, downfield shift due to aromaticity. |
| Purine H-2 | ¹H | 8.5 - 8.8 | Singleton peak, typically most downfield purine proton. |
| Anomeric H-1' | ¹H | 6.2 - 6.5 | Triplet or doublet of doublets, coupled to H-2' protons. |
| Dideoxyribose H-2', H-3' | ¹H | 1.8 - 2.8 | Complex multiplets due to geminal and vicinal coupling. |
| Benzoyl (ortho) | ¹H | 8.0 - 8.2 | Doublet, most deshielded benzoyl protons. |
| Benzoyl (meta, para) | ¹H | 7.4 - 7.7 | Multiplets. |
| Benzoyl C=O | ¹³C | 164 - 168 | Carbonyl carbon. |
| Purine C-2, C-4, C-6 | ¹³C | 150 - 155 | Quaternary carbons in the purine ring. |
| Purine C-8 | ¹³C | 140 - 144 | CH carbon in the purine ring. |
| Anomeric C-1' | ¹³C | 83 - 87 | Carbon attached to the nitrogen of the purine base. |
| Dideoxyribose C-2', C-3' | ¹³C | 25 - 40 | Upfield aliphatic carbons. |
Note: Predicted values are based on data from analogous benzoylated and deoxyadenosine compounds. Actual values may vary depending on solvent and experimental conditions. researchgate.netscielo.org.mx
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis (MS/MS).
In a typical MS experiment, the compound is ionized (e.g., using Electrospray Ionization, ESI) and the m/z of the resulting molecular ion ([M+H]⁺ or [M-H]⁻) is measured. For this compound (C₁₇H₁₇N₅O₃), the expected monoisotopic mass is approximately 339.1331, which high-resolution mass spectrometry can confirm with high accuracy.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it through collision-induced dissociation (CID), and analyzing the resulting fragment ions. libretexts.org This fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for nucleosides include:
Cleavage of the glycosidic bond: This is a characteristic fragmentation that results in the separation of the base and sugar moieties. This would yield ions corresponding to the protonated N6-benzoyladenine base and the dideoxyribose sugar. lifesciencesite.com
Loss of the benzoyl group: Fragmentation of the amide bond can lead to the loss of the benzoyl group (C₇H₅O).
Sugar ring fragmentation: The dideoxyribose ring can also fragment in predictable ways. core.ac.ukresearchgate.net
MS is also a primary tool for metabolite identification. shimadzu.comnih.gov If this compound is incubated in a biological system (e.g., with liver microsomes), MS can detect new species corresponding to metabolic products. Common metabolic reactions include hydroxylation, demethylation, or cleavage of the benzoyl group, each resulting in a predictable mass shift from the parent drug.
Table 2: Predicted Key MS and MS/MS Fragments for this compound
| Ion Description | Formula | Predicted m/z (Positive Ion Mode) |
|---|---|---|
| Protonated Molecular Ion [M+H]⁺ | [C₁₇H₁₈N₅O₃]⁺ | 340.14 |
| N6-Benzoyladenine base [BH₂]⁺ | [C₁₂H₁₀N₅O]⁺ | 240.09 |
| Loss of Benzoyl Group [M+H - C₇H₅O]⁺ | [C₁₀H₁₃N₅O₂]⁺ | 236.11 |
| Dideoxyribose fragment | [C₅H₉O₂]⁺ | 101.06 |
Note: Predicted m/z values are for the most abundant isotope and may vary based on ionization and analysis conditions.
Advanced Chromatographic Techniques for Separation and Analysis
Chromatography is essential for the purification of the final compound and for the analytical assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic nucleosides and for separating them from reactants, by-products, and potential isomers. protocols.ioumich.edu
For a moderately nonpolar compound like this compound, reverse-phase HPLC (RP-HPLC) is the most common approach. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica), and eluted with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of organic solvent is increased over time, is often used to effectively separate compounds with different polarities. nih.gov
Purity is assessed by injecting the sample and monitoring the eluent with a UV detector, typically at a wavelength where the purine and benzoyl chromophores absorb strongly (around 260-280 nm). A pure sample should ideally result in a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. thepharmajournal.com HPLC can also be used to resolve diastereomers if any chiral centers were to form non-stereospecifically during synthesis, although the synthesis of this specific dideoxy compound is typically stereocontrolled. The method's high sensitivity also allows for the quantification of the compound in various matrices. nih.govnih.gov
Table 3: Typical RP-HPLC Conditions for Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or an ammonium (B1175870) acetate (B1210297) buffer. |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV Absorbance at ~260 nm or ~280 nm |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Applications of N6 Benzoyl 2 ,3 Dideoxyadenosine As a Research Tool
As a Building Block in Oligonucleotide Synthesis and Nucleic Acid Engineering
A primary application of N6-Benzoyl-2',3'-dideoxyadenosine and its derivatives lies in the chemical synthesis of oligonucleotides. These short, custom-made fragments of nucleic acids are essential for a vast array of techniques in molecular biology, including polymerase chain reaction (PCR), DNA sequencing, and gene synthesis. wikipedia.org
In the widely used phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis, protected nucleoside monomers are sequentially added to a growing nucleic acid chain. wikipedia.org The benzoyl group on this compound serves as a crucial protecting group for the exocyclic amine of adenine (B156593). This protection is vital to prevent unwanted side reactions during the synthesis cycles. The dideoxy nature of the ribose sugar means that once this analog is incorporated into a growing DNA chain, no further nucleotides can be added, effectively terminating the chain. This property is particularly useful in specific sequencing methodologies and for creating modified oligonucleotides with desired properties.
Derivatives of N6-Benzoyl-2'-deoxyadenosine, such as 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dA(bz) phosphoramidite), are the actual building blocks used in automated DNA synthesizers. medchemexpress.com The dimethoxytrityl (DMT) group protects the 5'-hydroxyl, while the phosphoramidite group at the 3' position enables the coupling reaction to the next nucleotide. The high coupling efficiency of these phosphoramidites, often exceeding 99%, allows for the reliable synthesis of long oligonucleotides.
The versatility of N6-benzoyl-protected adenosine (B11128) analogs extends to the synthesis of various modified oligonucleotides, including those with fluorescent labels, biotin (B1667282) tags, or other functionalities for advanced research applications. caymanchem.com These modified oligonucleotides are instrumental in developing diagnostic probes, therapeutic agents like antisense oligonucleotides, and tools for studying nucleic acid structure and function. wikipedia.org
Probing Enzyme Function, Substrate Specificity, and Inhibition Mechanisms
This compound and its phosphorylated derivatives serve as powerful tools for investigating the function, specificity, and inhibition of various enzymes involved in nucleic acid metabolism. The structural similarity of these analogs to natural nucleosides and nucleotides allows them to interact with enzyme active sites, providing insights into catalytic mechanisms.
For instance, the triphosphate form of a related compound, β-L-2',3'-dideoxyadenosine, has been shown to be a potent competitive inhibitor of adenylyl cyclases with respect to the natural substrate, ATP. nih.gov By studying the binding and inhibitory effects of such analogs, researchers can characterize the active site of an enzyme and design more specific and effective inhibitors. The enzymatic synthesis of these analogs, including radiolabeled versions, further facilitates their use in binding assays and kinetic studies. nih.gov
The ability of N6-benzoyl-protected nucleoside analogs to modulate enzyme activity makes them valuable components in assays designed to understand nucleic acid metabolism. chemimpex.com They can be used to probe the substrate specificity of DNA polymerases, nucleases, and kinases. For example, by observing how an enzyme processes a modified substrate like this compound, scientists can deduce critical structural requirements for substrate recognition and catalysis.
Furthermore, these compounds have been instrumental in studying enzyme inhibition, a cornerstone of drug discovery. chemimpex.com By acting as chain terminators or competitive inhibitors, they can block the action of viral enzymes like reverse transcriptase or cellular enzymes involved in cancer cell proliferation. chemimpex.combiosynth.commedchemexpress.com This has led to their exploration in the development of antiviral and anticancer agents.
Investigating DNA Synthesis, Repair, and Replication Processes
The dideoxy nature of this compound makes it a potent inhibitor of DNA synthesis. biosynth.com When the triphosphate form of a dideoxynucleoside is incorporated into a growing DNA strand by a DNA polymerase, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination. nih.gov This principle is the foundation of the Sanger sequencing method, a cornerstone of genomics for decades.
Researchers have utilized dideoxynucleoside analogs, including derivatives of 2',3'-dideoxyadenosine (B1670502), to study the intricacies of DNA replication in various organisms. By observing where DNA synthesis is halted, they can map replication origins, study the processivity of different DNA polymerases, and investigate the mechanisms of replication fork progression. nih.govnih.gov
A novel application involves the use of N6-alkylated, photocleavable 2'-deoxyadenosine (B1664071) triphosphates as reversible terminators for next-generation sequencing technologies. nih.govnih.gov In this approach, a photocleavable group attached to the N6-position of dATP causes termination of DNA synthesis. nih.govnih.gov After incorporation and detection, the blocking group can be removed with UV light, allowing the next nucleotide to be added. nih.govnih.gov This cyclic reversible termination (CRT) method holds promise for rapid and cost-effective DNA sequencing. nih.govnih.gov
In the realm of DNA repair, modified nucleosides are used to create DNA duplexes containing specific lesions. These constructs are then used as substrates to study the activity of DNA repair enzymes. For example, oligonucleotides containing N6-deoxyadenosine adducts have been used to investigate the base excision repair (BER) pathway, which is responsible for removing damaged bases from DNA. nih.gov By analyzing the cleavage of these adducts by cellular extracts or purified enzymes, researchers can elucidate the mechanisms by which the cell recognizes and repairs different types of DNA damage. nih.gov
Utility in Molecular Biology and Biochemistry Research
The applications of this compound and its derivatives extend broadly across molecular biology and biochemistry research. Their ability to mimic natural nucleosides allows them to be used in a variety of assays to probe cellular processes. chemimpex.com
In molecular biology, these compounds are fundamental to techniques that require controlled termination of DNA synthesis or the introduction of modified bases into oligonucleotides. wikipedia.orgcaymanchem.com This includes the synthesis of probes for hybridization-based assays, primers for specialized PCR applications, and the construction of artificial genes. wikipedia.org
In biochemistry, they are employed to study the kinetics and mechanisms of enzymes involved in nucleic acid metabolism. nih.govchemimpex.com By serving as substrates or inhibitors, they help to elucidate the structure-function relationships of these critical cellular catalysts. The insights gained from such studies are crucial for understanding normal cellular function and the molecular basis of diseases.
The table below summarizes some of the key research applications of this compound and its related compounds:
| Research Area | Specific Application | Key Finding/Use | Reference |
| Oligonucleotide Synthesis | Building block for solid-phase synthesis | Benzoyl group protects adenine; high coupling efficiency. | wikipedia.org |
| Enzyme Inhibition | Probing adenylyl cyclase function | Competitive inhibitor, allowing for active site characterization. | nih.gov |
| DNA Sequencing | Reversible terminator in CRT sequencing | N6-alkylation allows for controlled, reversible termination. | nih.govnih.gov |
| DNA Repair Studies | Substrate for base excision repair assays | Enables investigation of repair mechanisms for specific DNA adducts. | nih.gov |
| Molecular Biology | Synthesis of modified oligonucleotides | Creation of probes and primers for various research techniques. | wikipedia.orgcaymanchem.com |
Future Directions and Unexplored Avenues in N6 Benzoyl 2 ,3 Dideoxyadenosine Research
Addressing Challenges in Synthetic Efficiency and Scalability
The advancement of N6-Benzoyl-2',3'-dideoxyadenosine from a laboratory reagent to a more widely utilized chemical tool or therapeutic lead is contingent on overcoming hurdles in its synthesis. Current synthetic routes, while effective at a small scale, present challenges when considering efficiency and scalability.
Future research should focus on developing more streamlined and sustainable synthetic protocols. This could involve the exploration of novel catalytic methods that obviate the need for extensive protecting group chemistry. The use of enzymatic catalysts, for example, could offer a more selective and environmentally friendly approach to the synthesis of this compound and its analogs. Additionally, a patent for the synthesis of related nucleotide monomers highlights the potential for scalable methods that avoid chromatographic purifications, a key consideration for large-scale production. google.com
Furthermore, a deeper investigation into the stability of intermediates and the optimization of reaction conditions are crucial for improving yields and ensuring the cost-effectiveness of large-scale synthesis. The hygroscopic nature of related protected nucleosides also presents a practical challenge in handling and storage that needs to be addressed for scalable production. labproinc.com
Deeper Mechanistic Elucidation of Cellular and Molecular Interactions
A comprehensive understanding of how this compound interacts with cellular machinery is paramount for its rational application. The N6-benzoyl group is not merely a passive modification; it significantly influences the molecule's electronic and steric properties, which in turn affect its biological activity.
The cellular uptake and metabolic fate of this compound remain largely uncharacterized. Nucleoside analogs are typically transported into cells via specific nucleoside transporters. taylorfrancis.com The bulky benzoyl group may influence which transporters recognize and shuttle the compound across the cell membrane. nih.gov Future studies should aim to identify the specific transporters involved and how their expression levels in different cell types might dictate the compound's activity.
Once inside the cell, the benzoyl group's stability against enzymatic cleavage by amidases or esterases is a critical determinant of the compound's mechanism of action. If the benzoyl group is cleaved, this compound would act as a prodrug of 2',3'-dideoxyadenosine (B1670502), which is known to be phosphorylated to its active triphosphate form and can act as a DNA chain terminator. nih.gov Conversely, if the benzoyl group remains intact, the compound may exhibit a unique pharmacological profile. The resistance of some N6-substituted analogs to adenosine (B11128) deaminase suggests that the benzoyl group could confer metabolic stability. nih.gov
Exploration of Novel Molecular Targets and Biochemical Pathways
While the primary focus for many dideoxynucleosides has been on their role as inhibitors of viral reverse transcriptases or DNA polymerases, the structural modifications in this compound open up the possibility of novel molecular targets.
The purinergic signaling system, which involves P1 (adenosine) and P2 (ATP/ADP) receptors, is a promising area of exploration. nih.govnih.gov Adenosine and its analogs are key regulators of a multitude of physiological processes, and modifications to the adenosine scaffold can dramatically alter receptor subtype selectivity and function. nih.govnih.gov The N6-benzoyl group could modulate the binding affinity and efficacy of the parent nucleoside at different adenosine receptor subtypes, potentially leading to the discovery of novel agonists or antagonists with therapeutic potential in areas such as inflammation, cardiovascular disease, and cancer. nih.gov
Furthermore, the impact of this compound on other cellular enzymes and pathways should be investigated. For example, its structural similarity to adenosine suggests it could interact with various kinases, synthases, and other enzymes that utilize adenosine or its derivatives as substrates or allosteric regulators. Unbiased screening approaches could reveal unexpected molecular targets and shed light on new biochemical pathways modulated by this compound. The antitumor and antiviral attributes of a related compound, N6-Benzoyl-8-oxo-2'-deoxyadenosine, suggest that exploration of similar activities for this compound is warranted.
Integration with Advanced High-Throughput Screening Methodologies
High-throughput screening (HTS) is a powerful tool for drug discovery and for elucidating the biological functions of chemical compounds. The integration of this compound into HTS campaigns could accelerate the identification of its biological targets and potential therapeutic applications.
One avenue for exploration is the use of this compound as a chemical probe in HTS assays. For example, it could be used in competitive binding assays to identify novel ligands for adenosine receptors or other purine-binding proteins. Its unique structure could also be leveraged in the development of specific assays to screen for enzymes that metabolize N6-acylated nucleosides.
Conversely, this compound itself can be screened against a wide array of biological targets in HTS campaigns. This could involve cell-based assays that measure cytotoxicity, antiviral activity, or effects on specific signaling pathways. nih.gov Biochemical assays could also be employed to test for inhibitory or activating effects on a diverse panel of enzymes. The development of robust and miniaturized assays is key to enabling the large-scale screening of this compound and its future analogs.
Development of Next-Generation Analogues for Mechanistic Studies
The synthesis and study of next-generation analogues of this compound are crucial for dissecting its structure-activity relationships (SAR) and for developing more potent and selective compounds.
Modifications to the benzoyl group could be explored to fine-tune the compound's properties. For example, the introduction of different substituents on the phenyl ring could alter its electronic and steric characteristics, potentially enhancing its binding to specific targets or modulating its metabolic stability.
Alterations to the purine (B94841) and sugar moieties would also be informative. The synthesis of analogs with modifications at the 2-position of the purine ring has been shown to improve the activity of related compounds. nih.gov Similarly, the introduction of fluorine or other groups at the 2'- or 3'-positions of the dideoxyribose sugar could impact the compound's conformation and biological activity. nih.govmedchemexpress.com The synthesis of a 2'-fluoro-2'-deoxyadenosine (B150665) analog with N6-benzoyl and 5'-O-dimethoxytrityl protection highlights the feasibility of such modifications. fishersci.com
The development of analogues with photo-activatable or "clickable" groups would be particularly valuable for mechanistic studies. Such probes would enable the identification of direct binding partners through photo-affinity labeling and pull-down experiments, providing definitive evidence of the compound's molecular targets.
By systematically exploring these future directions, the scientific community can unlock the full potential of this compound and pave the way for the development of novel chemical tools and therapeutic leads.
Q & A
Q. How is N6-Benzoyl-2',3'-dideoxyadenosine synthesized, and what is the functional role of the benzoyl group in this process?
The synthesis of this compound involves phosphoramidite chemistry , commonly used in oligonucleotide synthesis. The benzoyl group protects the exocyclic amine of the adenine base during chemical reactions to prevent undesired side reactions or degradation . A typical synthesis pathway includes:
- Step 1 : Tosylation and reduction of adenosine to yield 2',3'-dideoxyadenosine.
- Step 2 : Benzoylation of the N6 position using benzoyl chloride under anhydrous conditions.
- Step 3 : Phosphorylation to generate the triphosphate form (ddATP) for antiviral studies . The benzoyl group enhances stability during synthesis and improves solubility in organic solvents, critical for solid-phase DNA synthesis workflows.
Q. What is the mechanism by which 2',3'-dideoxyadenosine derivatives inhibit viral replication?
this compound is metabolized intracellularly to its triphosphate form (ddATP) , which acts as a chain-terminating agent during DNA synthesis. The absence of a 3'-hydroxyl group in the dideoxyribose moiety prevents elongation by DNA polymerases and reverse transcriptases, effectively halting viral genome replication . This mechanism is particularly potent against HIV-1 reverse transcriptase, making it a candidate for antiretroviral research .
Q. What analytical techniques are recommended for characterizing the purity and stability of this compound in experimental settings?
Key methods include:
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect degradation products, especially under acidic conditions where the compound is prone to hydrolysis .
- Mass Spectrometry (LC-MS) : For molecular weight verification and identification of synthetic by-products .
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity, particularly the presence of the benzoyl group and dideoxyribose backbone .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce by-products?
Optimization strategies include:
- Temperature Control : Maintaining low temperatures (-20°C to 0°C) during benzoylation to minimize side reactions.
- Catalyst Selection : Using DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
- Purification Techniques : Employing silica gel chromatography or preparative HPLC to isolate the target compound from unreacted starting materials or deprotected analogs .
- Stability Monitoring : Storing the compound at -20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis .
Q. What strategies are effective in overcoming viral resistance to 2',3'-dideoxyadenosine analogs observed in long-term antiviral studies?
Resistance arises due to mutations in viral reverse transcriptase. Mitigation approaches include:
- Combination Therapy : Co-administering ddATP with other nucleoside analogs (e.g., zidovudine) or protease inhibitors to target multiple viral replication stages .
- Structural Modifications : Introducing substituents (e.g., fluorine at the 2'-position) to enhance binding affinity to mutant enzymes .
- In Vitro Resistance Assays : Serial passaging of HIV in peripheral blood mononuclear cells (PBMCs) under increasing ddATP concentrations to study mutation patterns .
Q. How do intracellular transport mechanisms influence the bioavailability and efficacy of this compound in different cell types?
The compound relies on nucleoside transporters (e.g., hENT1, hCNT3) for cellular uptake. Key considerations:
- Tissue-Specific Distribution : Higher accumulation in metabolically active tissues (liver, kidneys) due to increased transporter expression .
- Prodrug Strategies : Modifying the benzoyl group to improve membrane permeability (e.g., ester prodrugs hydrolyzed by intracellular esterases) .
- Competition Studies : Co-incubating with natural nucleosides (e.g., adenosine) to evaluate transporter-mediated uptake kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
